molecular formula C16H18FN3OS B2394152 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide CAS No. 361168-79-8

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide

Cat. No.: B2394152
CAS No.: 361168-79-8
M. Wt: 319.4
InChI Key: VCGDOZJNAMCCQO-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide is a complex organic compound that features a unique combination of a thieno[3,4-c]pyrazole core and a fluorobenzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a hydrazine derivative under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride.

    Coupling with 3-Fluorobenzoyl Chloride: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and possible biological activities.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.

    Material Science: The compound’s unique properties make it a candidate for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide
  • N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide
  • N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

Uniqueness

The uniqueness of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide lies in the presence of the fluorine atom on the benzamide moiety. This fluorine atom can significantly influence the compound’s biological activity, stability, and overall pharmacokinetic properties, making it distinct from its analogs.

Biological Activity

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide is a derivative of thienopyrazole that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core with a tert-butyl substituent and a fluorobenzamide functional group. Its molecular formula is C15H18FN3S, with a molecular weight of approximately 293.39 g/mol. The unique structure contributes to its diverse chemical properties and biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thienopyrazole Core : The initial step usually involves the reaction of appropriate thiophene derivatives with hydrazine to form the thienopyrazole structure.
  • Substitution Reactions : The introduction of the tert-butyl group and the fluorobenzamide moiety can be achieved through electrophilic aromatic substitution or nucleophilic acyl substitution.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens:

  • Bacterial Inhibition : It has shown effectiveness against Escherichia coli and Candida albicans, with inhibition zones indicating its potential as an antibacterial agent .
  • Mechanism : The compound may inhibit specific enzymes involved in cell proliferation, affecting microbial growth .

Anticancer Activity

In vitro studies have demonstrated that this compound can influence cancer cell lines by modulating key signaling pathways:

  • MAP Kinase Pathway : Interaction studies suggest that it may inhibit serine/threonine kinases within the MAP kinase signaling pathway, which is crucial for cell growth and differentiation .
  • Cytokine Modulation : The compound's ability to inhibit inflammatory cytokines suggests potential applications in treating inflammatory diseases and cancers .

Case Studies

Several studies have explored the biological activity of thienopyrazole derivatives similar to this compound:

  • Antimicrobial Screening : A study evaluated a series of thienopyrazole derivatives for their antimicrobial activity against various bacterial strains. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of similar compounds in macrophage models. Results indicated a significant reduction in pro-inflammatory cytokines upon treatment with these derivatives .

Summary Table of Biological Activities

Activity TypePathogen/Cell TypeMechanismReference
AntibacterialEscherichia coliEnzyme inhibition
AntifungalCandida albicansGrowth inhibition
AnticancerCancer cell linesMAPK pathway modulation
Anti-inflammatoryMacrophagesCytokine modulation

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3OS/c1-16(2,3)20-14(12-8-22-9-13(12)19-20)18-15(21)10-5-4-6-11(17)7-10/h4-7H,8-9H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGDOZJNAMCCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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